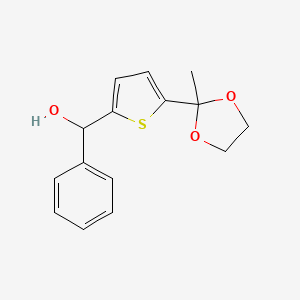
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring, a methanol group, a dioxolane ring, and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the thiophene ring through cyclization reactions.
Step 2: Introduction of the methanol group via hydroxylation reactions.
Step 3: Formation of the dioxolane ring through acetalization reactions.
Step 4: Attachment of the phenyl group through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.
Purification: Techniques like distillation, crystallization, and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the thiophene ring to a tetrahydrothiophene.
Substitution: Electrophilic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Tetrahydrothiophenes.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- involves interactions with molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenemethanol Derivatives: Compounds with similar thiophene and methanol groups.
Dioxolane Derivatives: Compounds containing the dioxolane ring.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
2-Thiophenemethanol,5-(2-methyl-1,3-dioxolan-2-yl)-a-phenyl- is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5912-41-4 |
|---|---|
Molekularformel |
C15H16O3S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
[5-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanol |
InChI |
InChI=1S/C15H16O3S/c1-15(17-9-10-18-15)13-8-7-12(19-13)14(16)11-5-3-2-4-6-11/h2-8,14,16H,9-10H2,1H3 |
InChI-Schlüssel |
UGAIPPLVEYTDBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC=C(S2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


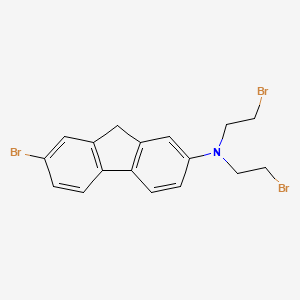

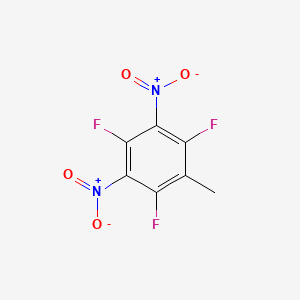
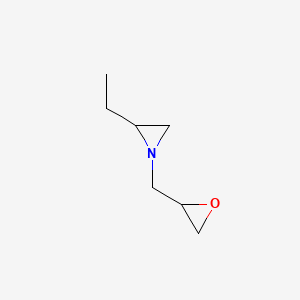
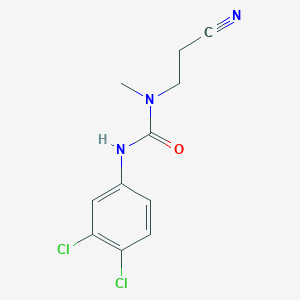
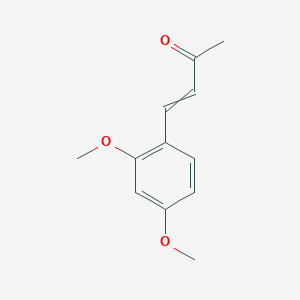
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
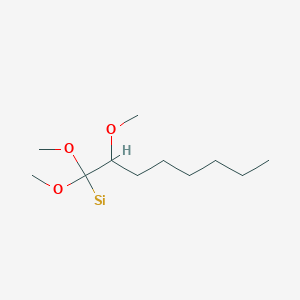
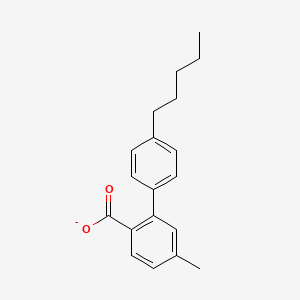
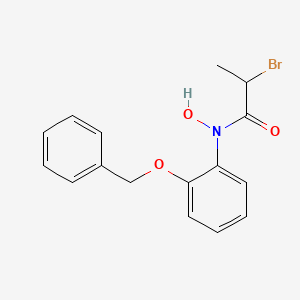
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)
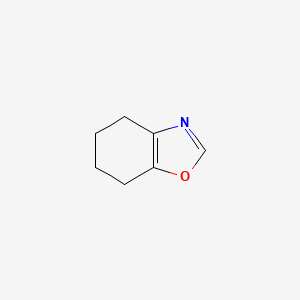
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)

